L-Alanyl-L-Glutamine

Solubility Formulation Biopharmaceutical Manufacturing

Procure L-Alanyl-L-Glutamine for superior, sterilizable glutamine delivery. It withstands terminal heat sterilization (90% integrity after 20 min at 122°C), enabling stable parenteral nutrition formulations impossible with free L-glutamine. With ~586 g/L water solubility (16.7× vs. free Gln), it eliminates solubility constraints in concentrated cell culture feeds. In CHO cell processes, it enhances mAb yield and reduces apoptosis by minimizing cytotoxic ammonia. Its aqueous stability surpasses Gly-Gln, making it the evidence-based, cost-effective dipeptide choice for demanding biopharma and clinical nutrition applications.

Molecular Formula C8H15N3O4
Molecular Weight 217.22 g/mol
CAS No. 39537-23-0
Cat. No. B1664493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-Glutamine
CAS39537-23-0
SynonymsAla-Gln
alanyl-glutamine
alanylglutamine
alanylglutamine, (D-Glu)-isomer
Dipeptiven
N(2)-L-alanyl-L-glutamine
Molecular FormulaC8H15N3O4
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)N)C(=O)O)N
InChIInChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1
InChIKeyHJCMDXDYPOUFDY-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
Very slightly soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanyl-L-Glutamine (CAS 39537-23-0): Procurement-Relevant Baseline for a Stabilized Glutamine Dipeptide


L-Alanyl-L-glutamine (Ala-Gln; CAS 39537-23-0) is a synthetic dipeptide composed of L-alanine and L-glutamine, molecular formula C₈H₁₅N₃O₄ with a molar mass of 217.225 g·mol⁻¹ [1]. It functions as a stabilized, highly soluble delivery form of the conditionally essential amino acid L-glutamine (Gln) for applications including mammalian cell culture, parenteral nutrition, and biopharmaceutical manufacturing [1]. The compound was specifically developed to overcome the well-documented limitations of free L-glutamine: its poor aqueous solubility (~35 g/L) and pronounced thermal instability during heat sterilization, which leads to degradation into pyroglutamate and cytotoxic ammonia [1][2]. Ala-Gln is supplied by multiple reputable vendors as a cell culture reagent, active pharmaceutical ingredient (API) for parenteral formulations (e.g., Dipeptiven), and research-grade material [3].

Why L-Alanyl-L-Glutamine (Ala-Gln) Cannot Be Replaced by Generic L-Glutamine or Alternative Dipeptides


Generic substitution of L-alanyl-L-glutamine with free L-glutamine or alternative glutamine-containing dipeptides is not scientifically valid due to quantifiable and functionally consequential differences in stability, solubility, and downstream biological performance. Free L-glutamine is demonstrably unsuitable for heat-sterilized aqueous formulations and extended cell culture due to its rapid degradation and ammonia generation [1]. Among the dipeptide class, including glycyl-L-glutamine (Gly-Gln) and other analogs, degradation kinetics vary significantly based on the N-terminal amino acid residue, meaning that not all glutamine dipeptides exhibit equivalent shelf-life or process stability [2]. Furthermore, the specific dipeptide chosen affects cellular uptake kinetics via peptide transporters and can modulate functional outputs such as recombinant protein production and immunomodulation in ways that are not predictable from glutamine content alone [3][4]. Consequently, procurement decisions must be guided by compound-specific, comparator-anchored quantitative evidence rather than class-level assumptions.

L-Alanyl-L-Glutamine: Comparator-Anchored Quantitative Evidence for Procurement Differentiation


Aqueous Solubility: Ala-Gln vs. Free L-Glutamine

L-Alanyl-L-glutamine exhibits approximately 16.7-fold higher aqueous solubility compared to free L-glutamine. At room temperature and atmospheric pressure, Ala-Gln solubility is reported at ~586 g/L, whereas L-glutamine solubility is limited to ~35 g/L [1][2]. This order-of-magnitude difference directly addresses a critical formulation bottleneck: free L-glutamine cannot be prepared at the concentrations required for concentrated nutrient solutions or high-density cell culture feeds without precipitation risk [3].

Solubility Formulation Biopharmaceutical Manufacturing

Heat Sterilization Stability: Ala-Gln Survival vs. L-Glutamine Instability

Under heat sterilization conditions (122°C for 20 minutes), L-alanyl-L-glutamine retains 90% of its original content, whereas free L-glutamine undergoes substantial degradation under identical conditions and is therefore unsuitable for inclusion in heat-sterilized parenteral formulations [1]. A comprehensive kinetic study established that Ala-Gln degradation follows pseudo-first-order kinetics with maximum stability at pH 6.0; the activation energy at this pH was determined to be 27.1 kcal·mol⁻¹, and the predicted shelf-life (90% remaining) at 25°C is 5.3 years [2].

Heat Stability Sterilization Parenteral Nutrition

Degradation Rate Comparison: Ala-Gln vs. Gly-Gln vs. Other Dipeptide Analogs

Among five glutamine-containing dipeptides evaluated in a head-to-head kinetic study, the rate constants for degradation decreased in the following order: Gly-Gln (fastest degradation) > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln (slowest degradation) [1]. This ranking establishes that glycyl-L-glutamine (Gly-Gln) is measurably less stable than Ala-Gln under aqueous conditions, with degradation rate influenced specifically by the N-terminal amino acid residue. The study also identified two distinct degradation routes for Ala-Gln: peptide bond cleavage and amide group deamination [1].

Degradation Kinetics Stability Dipeptide Selection

Critical Care Clinical Outcome: 6-Month Survival with Ala-Gln-Supplemented vs. Standard Parenteral Nutrition

In a prospective, randomized clinical trial involving 144 critically ill ICU patients requiring parenteral nutrition, patients treated with L-alanyl-L-glutamine-supplemented PN (0.3 g·kg⁻¹·day⁻¹) for ≥9 days demonstrated a 6-month survival rate of 66.7%, compared to 40.0% in the control group receiving standard PN without glutamine supplementation [1]. Plasma glutamine concentrations increased significantly in the treatment group within 6–9 days, and the survival benefit was observed specifically in patients receiving ≥9 days of supplementation [1].

Clinical Outcome Parenteral Nutrition ICU Mortality

CHO Cell Antibody Production: Ala-Gln vs. Free L-Glutamine

In CHO cell lines engineered for monoclonal antibody production, supplementation with 50 mM L-alanyl-L-glutamine promoted enhanced antibody production and reduced apoptosis compared to standard L-glutamine-supplemented conditions [1]. The reduction in apoptosis is mechanistically linked to decreased ammonia accumulation, as free L-glutamine spontaneously degrades at 37°C culture conditions, generating ammonia that inhibits cell growth and productivity [1]. Ala-Gln, by contrast, exhibits minimal spontaneous degradation under cell culture conditions, thereby mitigating ammonia-mediated cytotoxicity [1].

Cell Culture CHO Cells Monoclonal Antibody Biopharmaceutical Production

Cost Containment via Reduced Hospitalization: Ala-Gln-Supplemented TPN vs. Standard TPN

A prospective randomized double-blind controlled study in patients undergoing major abdominal surgery demonstrated that L-alanyl-L-glutamine-supplemented total parenteral nutrition (TPN) was associated with significant cost containment compared to standard TPN [1]. The economic benefit was driven by shortened hospitalization duration and improved nitrogen economy in the Ala-Gln-supplemented group [1]. This finding translates the clinical benefits of Ala-Gln into a quantifiable procurement-relevant metric: reduced total cost of care.

Health Economics Cost-Effectiveness Postoperative Nutrition Hospital Length of Stay

Evidence-Backed Application Scenarios for L-Alanyl-L-Glutamine Procurement


Heat-Sterilized Parenteral Nutrition Formulations Requiring Glutamine Supplementation

Ala-Gln is the dipeptide of choice for parenteral nutrition formulations that must undergo terminal heat sterilization, as it retains 90% integrity after 20 minutes at 122°C, whereas free L-glutamine is unstable under these conditions [1]. The 5.3-year predicted shelf-life at 25°C and pH 6.0 further supports its suitability for commercial parenteral products with extended shelf-life requirements [1][2]. This scenario directly addresses the procurement need for a sterilizable glutamine source in clinical nutrition manufacturing.

High-Density Mammalian Cell Culture for Monoclonal Antibody Production

In CHO cell-based biopharmaceutical manufacturing, Ala-Gln at 50 mM concentration enhances monoclonal antibody production and reduces apoptosis compared to standard L-glutamine supplementation [1]. The reduction in ammonia accumulation, which occurs when free L-glutamine degrades at 37°C culture temperatures, is a key mechanistic driver of this performance advantage [1]. Procurement of Ala-Gln for cell culture media formulation is therefore indicated when maximizing recombinant protein yield and minimizing cytotoxic byproduct accumulation are critical process objectives.

Concentrated Nutrient Solutions for High-Volume or Space-Constrained Applications

With an aqueous solubility of ~586 g/L—approximately 16.7-fold higher than free L-glutamine (~35 g/L)—Ala-Gln enables the preparation of concentrated nutrient solutions that are physically impossible with free glutamine [1][2]. This property is particularly valuable for concentrated cell culture feeds, compact parenteral nutrition bags, and any application where minimizing solution volume while delivering high glutamine-equivalent doses is a design requirement [1].

Glutamine-Containing Formulations Where Extended Aqueous Stability Is Required

Ala-Gln exhibits greater stability than glycyl-L-glutamine (Gly-Gln) in aqueous solution, as demonstrated by head-to-head degradation kinetics showing Gly-Gln degrades faster than Ala-Gln [1]. For applications requiring a glutamine dipeptide with intermediate stability—more stable than Gly-Gln but where the slower-degrading Val-Gln or Ile-Gln may be cost-prohibitive or unavailable—Ala-Gln represents the optimal procurement choice based on quantitative stability ranking [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Alanyl-L-Glutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.